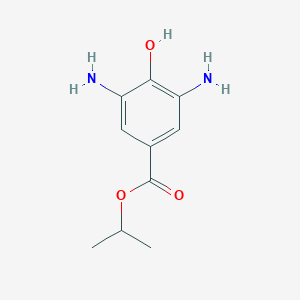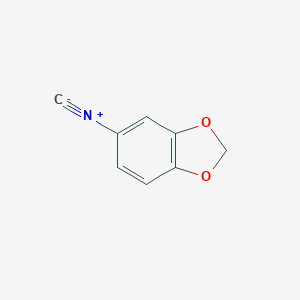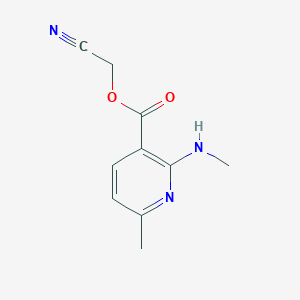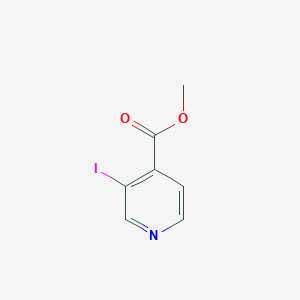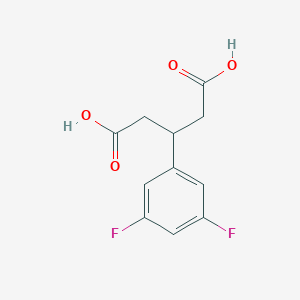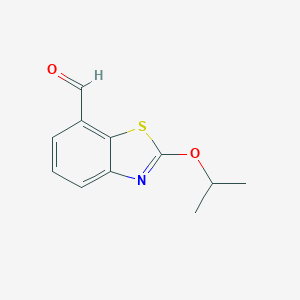
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde, also known as FOD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FOD is a heterocyclic compound that contains a pyrimidine ring with a carbonyl group and a fluorine atom attached to it.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and repair. 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been reported to inhibit the activity of dihydroorotate dehydrogenase, an enzyme that is essential for the de novo synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of pyrimidine nucleotides, which ultimately results in the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been shown to exhibit antitumor, antiviral, and antibacterial activities in vitro. In addition, 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde is its potential as a lead compound for the development of new drugs. 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been shown to exhibit potent antitumor, antiviral, and antibacterial activities in vitro, making it a promising candidate for further development. However, one of the limitations of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde is its low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research and development of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde. One direction is the optimization of the synthesis method to improve the yield and purity of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde. Another direction is the investigation of the structure-activity relationship of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde to identify more potent and selective analogs. Additionally, the in vivo efficacy and toxicity of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde and its analogs should be evaluated to determine their potential as therapeutic agents. Finally, the development of novel delivery systems for 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde may improve its bioavailability and therapeutic efficacy in vivo.
In conclusion, 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde is a promising compound that has the potential to be developed into new drugs for the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde have been discussed in this paper. Further research is needed to fully understand the potential of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde and its analogs as therapeutic agents.
Méthodes De Synthèse
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde can be synthesized through a multi-step process starting from 2,4-dioxo-5-fluoropyrimidine. The synthesis involves the reaction of 2,4-dioxo-5-fluoropyrimidine with ethyl glyoxylate in the presence of a base to form the intermediate product, which is then treated with hydroxylamine hydrochloride to yield 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde.
Applications De Recherche Scientifique
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been reported to exhibit antitumor, antiviral, and antibacterial activities. 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has also been investigated as a potential inhibitor of dihydroorotate dehydrogenase, an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides.
Propriétés
Numéro CAS |
161123-95-1 |
|---|---|
Nom du produit |
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde |
Formule moléculaire |
C5H3FN2O2 |
Poids moléculaire |
142.09 g/mol |
Nom IUPAC |
2-fluoro-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3FN2O2/c6-5-7-1-3(2-9)4(10)8-5/h1-2H,(H,7,8,10) |
Clé InChI |
GVSKNEUJYYLNKS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=N1)F)C=O |
SMILES canonique |
C1=C(C(=O)NC(=N1)F)C=O |
Synonymes |
5-Pyrimidinecarboxaldehyde, 2-fluoro-1,4-dihydro-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




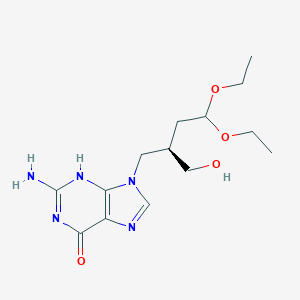
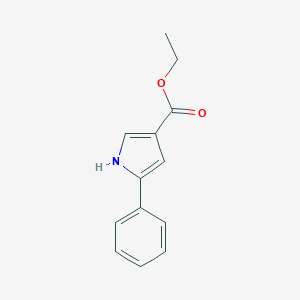
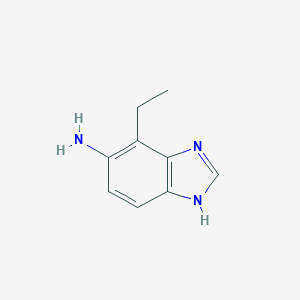

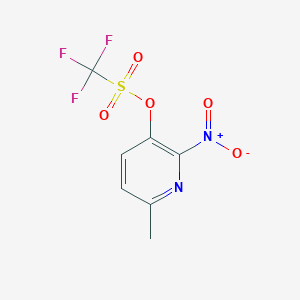
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
